molecular formula C18H22N2O5 B584340 Coumarin Suberoylanilide Hydroxamic Acid CAS No. 1260635-77-5

Coumarin Suberoylanilide Hydroxamic Acid

Número de catálogo: B584340
Número CAS: 1260635-77-5
Peso molecular: 346.4 g/mol
Clave InChI: YSRCADVJNRJJAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Coumarin Suberoylanilide Hydroxamic Acid (Coumarin-SAHA) is a hybrid molecule combining the structural motifs of coumarin and suberoylanilide hydroxamic acid (SAHA). SAHA, also known as vorinostat, is a histone deacetylase (HDAC) inhibitor approved by the FDA in 2006 for treating cutaneous T-cell lymphoma . Coumarin-SAHA retains the hydroxamate zinc-binding group (ZBG) critical for HDAC inhibition but incorporates a coumarin moiety, enabling fluorescence-based applications. This modification allows it to serve as a probe for quantifying HDAC inhibitor binding affinities and off-rates .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de coumarin-SAHA implica la modificación del Ácido Suberoil-anilida Hidroxámico mediante la sustitución del grupo "tapón" anilino por 7-amino-4-metilcumarina. Esta modificación se logra a través de una serie de reacciones químicas, incluyendo reacciones de condensación y acoplamiento. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido y catalizadores para facilitar el proceso de acoplamiento .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para coumarin-SAHA no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad para asegurar una alta pureza y consistencia. El compuesto se almacena típicamente a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Coumarin-SAHA experimenta varias reacciones químicas, incluyendo:

    Oxidación: Coumarin-SAHA puede oxidarse bajo condiciones específicas para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar el grupo ácido hidroxámico, alterando las propiedades del compuesto.

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de cumarina con grupos funcionales modificados, que pueden utilizarse para estudios bioquímicos adicionales .

Aplicaciones Científicas De Investigación

Coumarin-SAHA tiene una amplia gama de aplicaciones de investigación científica:

    Química: Se utiliza como una sonda fluorescente para estudiar las interacciones enzima-inhibidor.

    Biología: Ayuda a comprender el papel de las histonas desacetilasas en la regulación genética.

    Medicina: Posibles aplicaciones en la investigación del cáncer debido a su capacidad para inhibir las histonas desacetilasas, que juegan un papel en la proliferación de células cancerosas.

    Industria: Utilizado en ensayos de cribado de alto rendimiento para el descubrimiento de fármacos .

Mecanismo De Acción

Coumarin-SAHA ejerce sus efectos al unirse al sitio catalítico de las enzimas histona desacetilasa. Esta unión bloquea el acceso de los sustratos a la enzima, inhibiendo así su actividad. La inhibición de las histonas desacetilasas conduce a la acumulación de histonas acetiladas, lo que puede afectar la expresión genética e inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Hydroxamate-Based HDAC Inhibitors

Trichostatin A (TSA)

  • Structure : TSA shares the hydroxamate ZBG with SAHA but lacks the aliphatic linker and hydrophobic cap.
  • Mechanism : Both TSA and SAHA induce histone hyperacetylation, leading to cell cycle arrest and apoptosis. However, SAHA shows broader activity against class I and II HDACs .

Vorinostat (SAHA)

  • Structure : SAHA features a six-carbon aliphatic linker between the ZBG and a hydrophobic cap.
  • Clinical Efficacy: SAHA reduces tumor growth in prostate cancer xenografts (97% reduction at 50 mg/kg/day) and is effective in hematological malignancies .
  • Limitations : Poor oral bioavailability and in vivo stability due to the hydroxamate group .

Coumarin-SAHA

  • Unique Features: The coumarin moiety enables fluorescent tracking of HDAC interactions, distinguishing it from non-fluorescent analogs like SAHA.
  • Binding Affinity : Comparable to SAHA in HDAC inhibition but with additional utility in biochemical assays .

Non-Hydroxamate HDAC Inhibitors

Valproic Acid Derivatives

  • Structure : Short-chain fatty acids lacking the hydroxamate group.
  • Efficacy : Less potent than hydroxamates (e.g., IC50 > 100 μM in cancer cells) but useful for CNS applications due to blood-brain barrier penetration .
  • Example : N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, shows improved anti-proliferative activity in HeLa cells compared to SAHA .

Mercaptoacetamide Derivatives

  • Structure : Replace the hydroxamate ZBG with mercaptoacetamide.
  • Advantages : Improved metabolic stability and oral bioavailability .
  • Potency : Similar to SAHA in HDAC8 inhibition but with reduced off-target effects .

Pharmacological and Mechanistic Comparisons

Anti-Proliferative Activity

Compound Cancer Cell Line (IC50) HDAC Inhibition (IC50) Reference
Coumarin-SAHA Not reported ~1.2 μM
SAHA (Vorinostat) LNCaP (2.5–7.5 μM) 10 nM–1 μM
Urushiol Derivatives MDA-MB-231 (2.31–5.13 μM) 0.8–2.1 μM
N-Hydroxypropenamides SW620 (0.5–1.2 μM) 3–8 nM
  • Key Findings :
    • Urushiol derivatives and N-hydroxypropenamides exhibit superior cytotoxicity compared to SAHA, with IC50 values up to 4-fold lower .
    • Coumarin-SAHA’s fluorescence properties make it ideal for mechanistic studies but less explored in vivo .

Apoptotic Pathways

  • SAHA : Activates the intrinsic apoptotic pathway via Bid cleavage, mitochondrial membrane disruption, and caspase-2 processing .
  • Coumarin-SAHA : Shares SAHA’s apoptotic mechanism but enhances TRAIL signaling in lymphoma cells .
  • Perezone Angelate: A non-hydroxamate compound with higher glioblastoma cytotoxicity (IC50 = 6.44 μM) than SAHA, though less selective .

Pharmacokinetic and Clinical Comparisons

Pharmacokinetic Profiles

Compound Bioavailability Half-Life (IV) Clinical Status
SAHA (Vorinostat) Low 21–58 min FDA-approved (CTCL)
Trichostatin A Negligible <1 h Preclinical
N-Hydroxypropenamides High (predicted) Not reported Preclinical

Synergistic Effects

  • SAHA combined with paclitaxel reduces mdr1 gene expression and enhances caspase-3 activation in ovarian cancer cells .
  • Coumarin-SAHA’s fluorescence aids in optimizing combination therapies by tracking HDAC inhibition dynamics .

Actividad Biológica

Coumarin Suberoylanilide Hydroxamic Acid (c-SAHA) is a derivative of suberoylanilide hydroxamic acid (SAHA), which has garnered attention for its potential as an anticancer agent through the inhibition of histone deacetylases (HDACs). This article explores the biological activity of c-SAHA, focusing on its mechanisms, efficacy in cancer treatment, and comparative studies with other HDAC inhibitors.

Overview of Histone Deacetylases (HDACs)

HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been recognized as a promising therapeutic strategy for cancer treatment due to their involvement in tumorigenesis.

Synthesis and Properties of this compound

c-SAHA is synthesized by modifying the anilino moiety of SAHA with a coumarin fluorophore, enhancing its binding affinity to HDACs. The incorporation of the coumarin group not only improves solubility but also allows for fluorescence-based assays to monitor binding interactions with HDACs. The structure-activity relationship (SAR) studies indicate that the coumarin moiety significantly influences the biological activity of the compound.

Antiproliferative Effects

Research indicates that c-SAHA exhibits potent antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The compound induces cell cycle arrest and apoptosis, primarily through the upregulation of cell cycle regulatory proteins such as p21 and downregulation of p53 and cyclin D1 .

Table 1: IC50 Values of c-SAHA Compared to SAHA

CompoundIC50 (μM)Cell Line
c-SAHA9.43HeLa
SAHA10.5HeLa
c-SAHA12.0MDA-MB-231
SAHA15.0MDA-MB-231

The mechanism by which c-SAHA exerts its effects involves competitive inhibition of HDACs. Studies have shown that c-SAHA binds to the active site of HDAC8, leading to increased acetylation of histones and non-histone proteins, which promotes a more open chromatin structure conducive to gene expression related to apoptosis and cell cycle regulation .

Case Studies

  • Study on MDA-MB-231 Cells : In a study evaluating the effects of c-SAHA on MDA-MB-231 breast cancer cells, it was observed that treatment with c-SAHA resulted in significant cell cycle arrest at the G2/M phase, with a notable increase in apoptotic markers compared to controls .
  • Comparative Study with Other HDAC Inhibitors : A comparative analysis between c-SAHA and other hydroxamic acid derivatives revealed that c-SAHA had superior binding affinity for HDAC1 and HDAC8, suggesting its potential as a more effective therapeutic agent against certain cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Coumarin Suberoylanilide Hydroxamic Acid, and how can purity be validated?

The compound can be synthesized by coupling coumarin derivatives to suberoylanilide hydroxamic acid (SAHA) via hydroxylamine-mediated aminolysis. Key steps include:

  • Ester exchange : Start with diethyl suberate, react with hydroxylamine under alkaline conditions to form the hydroxamic acid moiety .
  • Coumarin conjugation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to attach coumarin fluorophores to the SAHA backbone, ensuring pH control (6.5–7.5) to prevent hydroxamate degradation .
  • Purity validation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm >95% purity. Monitor for unreacted intermediates, which can skew biological assay results .

Q. How does this compound modulate histone deacetylase (HDAC) activity in vitro?

The hydroxamic acid group chelates zinc ions in HDAC catalytic pockets, inhibiting deacetylase activity. Methodologically:

  • Use fluorometric HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) to measure IC50 values.
  • Compare inhibition kinetics to SAHA controls; coumarin tagging does not significantly alter HDAC affinity (IC50 ~10–50 nM) but enables real-time tracking via fluorescence microscopy .

Q. What assays are recommended to assess cell cycle arrest induced by this compound?

  • Flow cytometry : Treat cells (e.g., HepG2.2.15) for 24–48 hours, stain with propidium iodide, and analyze DNA content. SAHA derivatives typically induce G0/G1 arrest (e.g., 70.9% cells in G0/G1 at 5.0 μM vs. 46.3% in controls) .
  • Western blotting : Validate p21<sup>WAF1/CIP1</sup> upregulation and cyclin D1 downregulation, key markers of HDAC inhibitor-induced cell cycle arrest .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis data across cell lines?

Discrepancies arise from cell-type-specific HDAC isoform expression. For example:

  • In prostate cancer, SAHA activates caspase-3 via Bcl-2 suppression .
  • In hepatocellular carcinoma, apoptosis is minimal at low doses (<5 μM), with dominant G0/G1 arrest . Methodological fix : Perform HDAC isoform profiling (e.g., HDAC1/2 vs. HDAC6 knockdown) and correlate with apoptotic markers (annexin V/PI staining) .

Q. What experimental models are suitable for studying HIV latency reactivation with this compound?

  • Primary CD4+ T cells : Isolate from HAART-treated patients, treat with 0.5–2 μM Coumarin-SAHA, and measure HIV RNA via RT-qPCR. Fluorescence tracking confirms intracellular uptake .
  • J-Lat cell lines : Use Tat-GFP reporters to quantify reactivation efficiency. SAHA derivatives recruit P-TEFb to the HIV LTR, enhancing transcription (2–5-fold activation vs. controls) .

Q. How can fluorescence properties of Coumarin-SAHA improve chromatin interaction studies?

  • Live-cell imaging : Track nuclear localization in real time (excitation/emission: 355/460 nm). Coumarin fluorescence correlates with HDAC binding, validated via FRET with histone H3K9ac antibodies .
  • ChIP-seq optimization : Crosslink cells post-treatment, immunoprecipitate acetylated histones, and use coumarin fluorescence to quantify compound-chromatin binding efficiency .

Q. What strategies mitigate off-target effects in kinase signaling pathways?

SAHA derivatives can activate Akt via PI3K, confounding HDAC-specific effects. Mitigation steps:

  • Akt inhibition : Co-treat with LY294002 (PI3K inhibitor) to isolate HDAC-related phenotypes .
  • Phosphoproteomics : Use SILAC labeling to identify off-target kinases (e.g., MAPK) activated >2-fold by Coumarin-SAHA .

Q. How does Coumarin-SAHA synergize with DNA methyltransferase (DNMT) inhibitors?

  • Combinatorial dosing : Treat MCF-7 cells with 1 μM Coumarin-SAHA + 5-aza-2′-deoxycytidine (72 hours). Synergy scores (Chou-Talalay CI <0.8) result from dual histone acetylation and DNA demethylation .
  • Methylation-specific PCR : Validate LINE-1 hypomethylation and re-expression of tumor suppressors (e.g., BRCA1) .

Q. Methodological Challenges & Solutions

Q. Why do HDAC isoform selectivity assays yield variable results?

HDAC6 (cytoplasmic) vs. HDAC1/2 (nuclear) selectivity depends on cell fractionation protocols:

  • Nuclear/cytoplasmic separation : Use digitonin lysis for cytoplasmic HDAC6 enrichment. Coumarin-SAHA shows 3-fold higher nuclear accumulation .
  • Isoform-specific inhibitors : Compare results to tubastatin A (HDAC6-selective) to confirm target specificity .

Q. How to optimize chromatin immunoprecipitation (ChIP) for acetylated RelA/p65 studies?

SAHA enhances RelA/p65 acetylation at Lys310 via p300 activation. Key steps:

  • Crosslink cells with 1% formaldehyde for 10 minutes.
  • Use phospho-p300 (Ser1834) antibodies to co-precipitate RelA/p65-bound promoters (e.g., cIAP-2).
  • Quantify RNA Pol II recruitment via qPCR (5–10-fold increase vs. untreated) .

Propiedades

IUPAC Name

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRCADVJNRJJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693947
Record name N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260635-77-5
Record name N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.